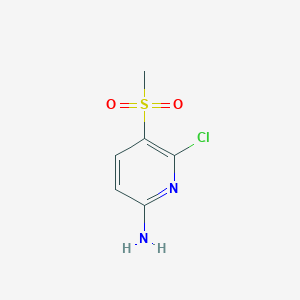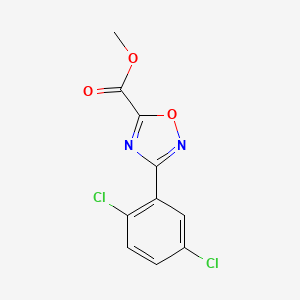
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol is a fluorinated organic compound characterized by the presence of six fluorine atoms and a nitrophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol typically involves the reaction of trifluoromethyltrimethylsilane with nitrones. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity. The process may also involve purification steps, such as distillation or recrystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The nitrophenyl group can also participate in various chemical interactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-N-phenylisopropylamine
- 2-Propanone, 1,1,1,3,3,3-hexafluoro-, 2-[1-(4-nitrophenyl)ethylidene]hydrazone
- 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol is unique due to its specific combination of fluorinated and nitrophenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C9H5F6NO3 |
|---|---|
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(4-2-5)16(18)19/h1-4,17H |
Clave InChI |
VRPLKPZTGUURTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)






